

# Unraveling Brown FK: A Technical Guide to its Individual Azo Dye Components

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Compound of Interest		
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This technical guide provides a comprehensive overview of the individual azo dye components of **Brown FK** (also known as C.I. Food Brown 1 or E154), a complex mixture of synthetic colorants. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis, offering detailed information on the composition, chemical structures, and analytical methodologies for the separation and identification of its constituent dyes.

**Brown FK** is a reddish-brown, water-soluble mixture composed of six primary azo dyes, along with sodium chloride and/or sodium sulfate as principal uncolored components.[1][2] While its use in food products is restricted in many jurisdictions, including the European Union and the United States, its analysis remains a relevant topic in food science and regulatory monitoring. [2]

### **Core Components of Brown FK**

The coloring matter of **Brown FK** is a blend of six distinct azo dyes. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established specifications for the composition of **Brown FK**, outlining the maximum percentage of each component within the total coloring matters.[1]



Component ID	Chemical Name	Maximum Percentage of Total Colouring Matters
I	Sodium 4-(2,4- diaminophenylazo)benzenesulf onate	26%
II	Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate	17%
III	Disodium 4,4'-(4,6-diamino- 1,3- phenylenebisazo)di(benzenes ulfonate)	17%
IV	Disodium 4,4'-(2,4-diamino- 1,3- phenylenebisazo)di(benzenes ulfonate)	16%
V	Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenes ulfonate)	20%
VI	Trisodium 4,4',4"-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)	16%

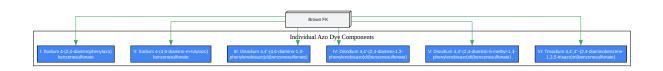
Table 1: Individual Azo Dye Components of **Brown FK** and their specified maximum proportions in the total coloring matter, according to JECFA specifications.[1]

Two of the major constituents, Component I (2,4-diamino-5-(p-sulfophenylazo)toluene) and Component II (1,3-diamino-4-(p-sulfo-phenylazo)benzene), are each typically present at about 18% in the complete color mixture.[3] For regulatory purposes, some bodies like the European Food Safety Authority (EFSA) may primarily focus on Components II and IV.[2]

### **Visualization of Brown FK Composition**



The hierarchical relationship between the **Brown FK** mixture and its individual azo dye components can be visualized as follows:



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Figure 1: Hierarchical structure of **Brown FK** and its six constituent azo dyes.

### **Experimental Protocols for Component Analysis**

The separation and quantification of the individual components of **Brown FK** present analytical challenges due to the complexity of the mixture. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a commonly employed technique. For more definitive identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized.

### **Sample Preparation for Food Matrices**

A general procedure for the extraction of azo dyes from solid food samples involves the following steps:

- Homogenization: A representative sample of the food product is homogenized.
- Extraction: The homogenized sample is mixed with a suitable extraction solvent, such as a mixture of methanol and ammonium acetate buffer. The mixture is then subjected to ultrasonication to facilitate the release of the dyes into the solvent.
- Centrifugation and Filtration: The resulting mixture is centrifuged to separate the solid food
  matrix from the liquid extract. The supernatant is then filtered through a 0.45 µm syringe filter
  to remove any remaining particulate matter before injection into the HPLC system.



## High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

The following method has been shown to provide good resolution for the components of **Brown FK**:[4]

- Chromatographic Column: Eclipse XDB-C18 (4.6 x 250 mm, 5 μm particle size).[4]
- Mobile Phase:
  - Solvent A: 0.075 M sodium acetate buffer, pH adjusted to 6.0 with glacial acetic acid.[4]
  - Solvent B: A 2:3 (v/v) mixture of Solvent A and methanol.[4]
- Elution Program: An isocratic elution with 45% Solvent B is run for 30 minutes.[4]
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 30°C.[4]
- Detection: Diode Array Detector (DAD) monitoring at 254 nm.[4]
- Injection Volume: 10 μL.[4]

This method has demonstrated successful separation of components II and IV of Brown FK.[4]

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Component Identification

For unequivocal identification of the separated peaks, LC-MS/MS analysis can be performed with the following parameters:[4]

- Chromatographic Column: Thermo Scientific Hypersil GOLD C18 (2.1 x 100 mm, 1.9 μm particle size).[4]
- Mobile Phase:
  - Solvent A: Water with 0.1% formic acid.[4]



- Solvent B: Acetonitrile with 0.1% formic acid.[4]
- Elution Program: A gradient elution is performed as follows:

0-8 min: 10% to 80% B.[4]

8-13 min: 80% to 10% B.[4]

13-15 min: 10% to 0% B.[4]

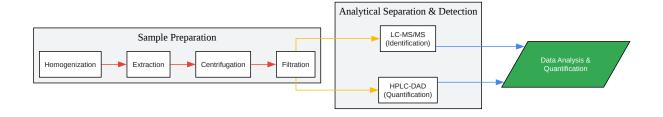
Flow Rate: 200 μL/min.[4]

• Injection Volume: 10 μL.[4]

Ionization Source: Electrospray Ionization (ESI).[4]

The use of formic acid in the mobile phase has been reported to facilitate the successful separation of azo dyes.[4]

The experimental workflow for the analysis of **Brown FK** components can be summarized in the following diagram:



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Figure 2: General workflow for the analysis of **Brown FK** components from a sample matrix.



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